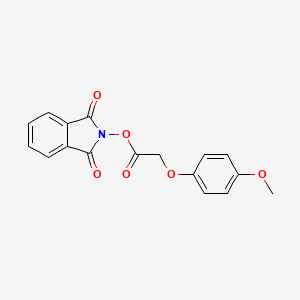![molecular formula C17H18N2O3S B2960944 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034316-73-7](/img/structure/B2960944.png)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a benzothiophene moiety linked to a propan-2-yl group and a pyrrolidin-1-yl acetamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophenol and appropriate alkylating agents.
Attachment of the propan-2-yl group: This step often involves Friedel-Crafts alkylation using propan-2-yl halides.
Formation of the pyrrolidin-1-yl acetamide: This involves the reaction of pyrrolidine with acetic anhydride, followed by coupling with the benzothiophene intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-1-yl acetamide structure, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles can replace the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidin-1-yl acetamide structure may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
- N-[1-(1-benzothiophen-3-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- N-[1-(1-benzothiophen-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Comparison: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with ethyl or methyl groups, the propan-2-yl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research.
特性
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(8-12-10-23-14-5-3-2-4-13(12)14)18-15(20)9-19-16(21)6-7-17(19)22/h2-5,10-11H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNSOXVPXSYURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2960862.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)
![N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2960868.png)
![3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2960869.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2960884.png)
